2-Chloro-5-(phenylethynyl)pyrimidine 2-Chloro-5-(phenylethynyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14047384
InChI: InChI=1S/C12H7ClN2/c13-12-14-8-11(9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H
SMILES:
Molecular Formula: C12H7ClN2
Molecular Weight: 214.65 g/mol

2-Chloro-5-(phenylethynyl)pyrimidine

CAS No.:

Cat. No.: VC14047384

Molecular Formula: C12H7ClN2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(phenylethynyl)pyrimidine -

Specification

Molecular Formula C12H7ClN2
Molecular Weight 214.65 g/mol
IUPAC Name 2-chloro-5-(2-phenylethynyl)pyrimidine
Standard InChI InChI=1S/C12H7ClN2/c13-12-14-8-11(9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H
Standard InChI Key MSPMDYUANXCVSF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C#CC2=CN=C(N=C2)Cl

Introduction

Structural and Physical Properties

Molecular Structure

The compound consists of:

  • Pyrimidine ring: Two nitrogen atoms at positions 1 and 3

  • Substituents:

    • Chlorine at position 2 (C2)

    • Phenylethynyl group (C≡C-Ph) at position 5 (C5)

The phenylethynyl group introduces a rigid, linear π-conjugated system, enhancing electronic interactions with adjacent functional groups .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via nucleophilic substitution or cross-coupling reactions:

Step 1: Lithiation of Phenylacetylene

  • Reagents: n-Butyllithium (n-BuLi), tetrahydrofuran (THF)

  • Conditions: -78°C, inert atmosphere

Step 2: Reaction with 2-Chloropyrimidine

  • Substrate: 2-Chloropyrimidine

  • Workup: Quenching with water, followed by purification

  • Yield: ~37%

Mechanism:

  • Lithiated phenylacetylene acts as a nucleophile, attacking the electron-deficient C4 position of 2-chloropyrimidine.

  • Subsequent oxidation (e.g., using DDQ) restores the aromatic pyrimidine ring .

Alternative Methods

  • Sonogashira Coupling:

    • Catalyst: Pd/Cu system (e.g., PdCl₂(Cy₃Phine)₂, CuI)

    • Substrate: 5-Bromopyrimidine derivatives

    • Solvent: Water or polar aprotic solvents (e.g., DMF)

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The C2 chlorine is highly reactive toward nucleophiles (e.g., amines, alkoxides) due to the electron-withdrawing effects of the pyrimidine ring and phenylethynyl group.

Example Reaction:
2-Chloro-5-(phenylethynyl)pyrimidine+NH32-Amino-5-(phenylethynyl)pyrimidine\text{2-Chloro-5-(phenylethynyl)pyrimidine} + \text{NH}_3 \rightarrow \text{2-Amino-5-(phenylethynyl)pyrimidine}

Cross-Coupling Reactions

The phenylethynyl group participates in Sonogashira or HWE (HWE) reactions, enabling further functionalization .

Applications in Research and Industry

Medicinal Chemistry

  • Antimycobacterial Agents: Phenylethynyl-substituted pyrimidines show activity against Mycobacterium tuberculosis (e.g., compound 7 in ).

  • Drug Discovery Intermediates: Used in synthesizing APIs with anticancer or antiviral properties .

Materials Science

  • OLED Components: Pyrimidine derivatives with π-conjugated substituents improve charge transport and luminescence .

  • Coordination Chemistry: Acts as a ligand in transition metal complexes (e.g., iridium, palladium) .

Spectroscopic Characterization

NMR Data

Nucleusδ (ppm)AssignmentSource
¹H9.19 (s, 1H), 8.91 (s, 2H)Pyrimidine H-C5, H-C4/H-C6
7.61–7.40 (m, 5H)Phenyl ring protons
¹³C158.63, 156.55 (C4, C2)Pyrimidine carbons
121.76 (C≡C)Ethynyl carbon

Note: Data for 5-(phenylethynyl)pyrimidine; C2-Cl shifts may cause minor variations .

Challenges and Future Directions

  • Synthetic Optimization: Current yields (~37%) suggest room for improvement via catalyst engineering or solvent screening .

  • Biological Profiling: Further testing of analogs for antimicrobial or anticancer activity is warranted .

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